molecular formula C10H13NO2 B7511150 N-(cyclopropylmethyl)-2-methylfuran-3-carboxamide

N-(cyclopropylmethyl)-2-methylfuran-3-carboxamide

Cat. No. B7511150
M. Wt: 179.22 g/mol
InChI Key: HQYVCVJFZBYNRT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-methylfuran-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to be effective in inhibiting the growth of cancer cells in preclinical studies.

Scientific Research Applications

  • Larvicidal Properties : A study synthesized carboxamide derivatives related to cis-permethrin, evaluating their larvicidal effectiveness against mosquito larvae. Cyclopropylcarboxamides were investigated, with a particular focus on compounds like 3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-(3-phenoxyphenyl)methylcyclopropanecarboxamide showing notable activity (Taylor, Hall, & Vedres, 1998).

  • Oxidative Cyclization : Research on the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate led to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides. This highlights a synthetic pathway involving furan and thiophene derivatives (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

  • Synthesis of Thiadiazol Derivatives : A study focused on the acetylation of 2-methylfuran-3-carboxamides, leading to the synthesis of 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. This research is important for developing compounds with potential optical activity (Maadadi, Pevzner, & Petrov, 2015).

  • Anticonvulsant Properties : Investigation into N‐methyl‐tetramethylcyclopropyl carboxamide (M‐TMCD) and its metabolite showed potential as antiepileptic drugs in animal models. The study also assessed their teratogenicity and neurotoxicity (Isoherranen et al., 2002).

  • Research Chemical Characterization : A study identified and characterized a compound named N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), highlighting the importance of correct labeling and identification in research chemicals (McLaughlin et al., 2016).

  • Synthesis of Antibiotic and Antibacterial Drugs : Research on thiophene-2-carboxamide derivatives led to the development of new antibiotic and antibacterial drugs. This study explored the synthesis and biological activity of these compounds (Ahmed, 2007).

  • Catalytic Aminocarbonylation : A study involving the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics synthesized N-substituted nicotinamide related compounds, highlighting their potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

  • Anti-Influenza Virus Activity : A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were synthesized and evaluated for their antiviral properties against influenza A/H3N2 virus, contributing to the understanding of spirothiazolidinone-based inhibitors (Apaydın et al., 2021).

  • Synthesis and Biological Evaluation for Antidepressant and Nootropic Agents : Compounds like N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides were synthesized and evaluated for antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).

properties

IUPAC Name

N-(cyclopropylmethyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-9(4-5-13-7)10(12)11-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVCVJFZBYNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-2-methylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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